
4,5,6-Trichloro-2-(2-chloropyridin-4-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,6-Trichloro-2-(2-chloropyridin-4-yl)pyrimidine: is a heterocyclic compound that features both pyrimidine and pyridine rings, each substituted with chlorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6-Trichloro-2-(2-chloropyridin-4-yl)pyrimidine typically involves the chlorination of pyrimidine and pyridine derivatives. One common method includes the reaction of 2-chloropyridine with trichloropyrimidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the chlorination process .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing advanced reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 4,5,6-Trichloro-2-(2-chloropyridin-4-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, potentially altering its chemical properties.
Common Reagents and Conditions:
Nucleophiles: Such as amines, thiols, and alcohols, are commonly used in substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, are used in oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, are used in reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 4,5,6-Trichloro-2-(2-chloropyridin-4-yl)pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology and Medicine: Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of 4,5,6-Trichloro-2-(2-chloropyridin-4-yl)pyrimidine involves its interaction with specific molecular targets. The chlorine atoms and the heterocyclic rings play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the inhibition or activation of specific biological pathways .
Vergleich Mit ähnlichen Verbindungen
2,4,6-Trichloropyrimidine: Another chlorinated pyrimidine with similar reactivity but different substitution patterns.
2,4,5-Trichloropyrimidine: Used in the synthesis of pharmaceuticals and agrochemicals, similar in structure but with different chlorine positions.
Uniqueness: 4,5,6-Trichloro-2-(2-chloropyridin-4-yl)pyrimidine is unique due to its combination of pyrimidine and pyridine rings, each substituted with chlorine atoms. This unique structure provides distinct chemical properties and reactivity, making it valuable for various applications .
Eigenschaften
Molekularformel |
C9H3Cl4N3 |
|---|---|
Molekulargewicht |
294.9 g/mol |
IUPAC-Name |
4,5,6-trichloro-2-(2-chloropyridin-4-yl)pyrimidine |
InChI |
InChI=1S/C9H3Cl4N3/c10-5-3-4(1-2-14-5)9-15-7(12)6(11)8(13)16-9/h1-3H |
InChI-Schlüssel |
VWNNEPQGHYUWST-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=C1C2=NC(=C(C(=N2)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


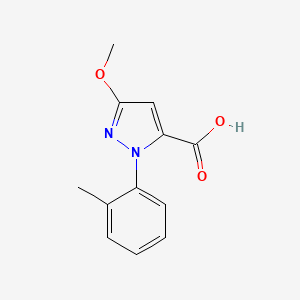
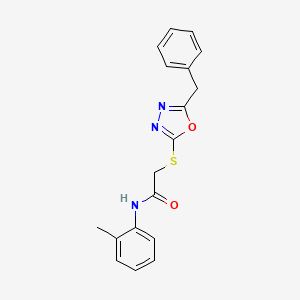
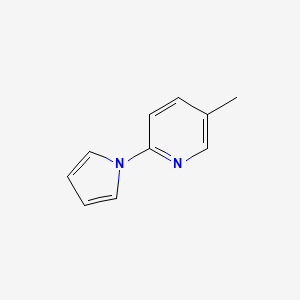
![Methyl 3-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B11773774.png)
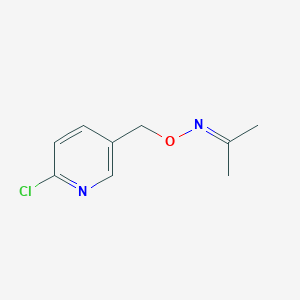


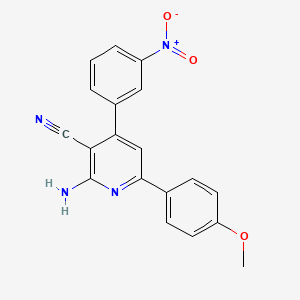



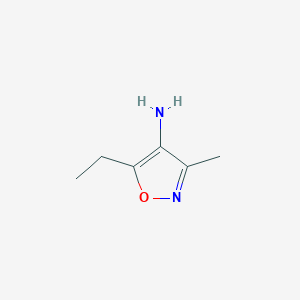
![3-Chloro-1-(tetrahydrofuran-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine-4-carbonitrile](/img/structure/B11773828.png)
![1-(2-Methylbenzo[d]thiazol-5-yl)ethanol](/img/structure/B11773837.png)
